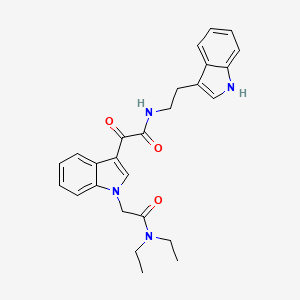

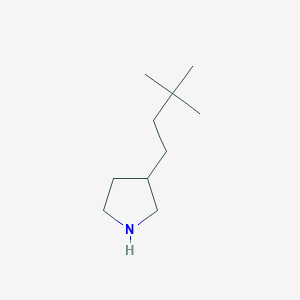

![molecular formula C18H21N5O2 B3011639 2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1706274-44-3](/img/structure/B3011639.png)

2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a derivative of the imidazo[1,2-a]pyridine class. Imidazo[1,2-a]pyridines are heterocyclic compounds that have been extensively studied for their potential pharmacological properties, including antimycobacterial, antitubercular, and antiviral activities. The structure of this compound suggests that it may have been designed to target specific biological pathways or organisms, leveraging the imidazo[1,2-a]pyridine core as a versatile scaffold for drug development.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring and subsequent functionalization. While the provided papers do not specifically discuss the synthesis of the compound , they do provide insights into similar synthetic strategies. For example, the synthesis of various N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides involved the design and synthesis of 2,6-disubstituted derivatives with various amine moieties . Similarly, the synthesis of imidazo[1,5-a]pyridine derivatives for stable N-heterocyclic carbenes involved the generation of new types of carbenes from imidazo[1,5-a]pyridin-3-ylidenes . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system that provides a rigid scaffold for interaction with biological targets. The presence of various substituents can significantly influence the binding affinity and selectivity of these compounds. For instance, the introduction of a tetrahydro-2H-pyran-4-ylmethyl group and a pyrazolyl moiety in the compound of interest could be crucial for its biological activity. The structure-activity relationship (SAR) of imidazo[1,2-a]pyridine-8-carboxamides has been explored to optimize physicochemical properties and selectivity for Mycobacterium tuberculosis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including functionalization and coupling reactions, to introduce different substituents. The papers provided do not detail the specific reactions for the compound , but they do mention the synthesis of related compounds. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines involved the use of a new Horner–Emmons reagent for the incorporation of methyl vinylcarboxamide . These types of reactions are likely relevant to the synthesis and modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and bioavailability. While the papers do not provide specific data on the physical and chemical properties of the compound , they do discuss the optimization of these properties in the context of drug development. For example, the synthesis and SAR of imidazo[1,2-a]pyridine-8-carboxamides aimed to optimize these properties for antimycobacterial activity .

Scientific Research Applications

Functionalization and Synthetic Applications

Imidazo[1,2-a]pyridine derivatives are explored for their potential in various functionalization reactions, offering pathways to synthesize novel compounds with potentially valuable properties. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of related compounds, demonstrating the synthetic utility of these frameworks in creating new molecules with designed functionalities (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial and Antitumor Applications

Some imidazo[1,2-a]pyridine derivatives have been synthesized with the aim of discovering new antimicrobial and antitumor agents. For example, novel pyrazolopyridine derivatives have shown significant antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Panda, Karmakar, & Jena, 2011). Additionally, compounds like imidazotetrazines, structurally related to imidazo[1,2-a]pyridines, have been investigated for their antitumor properties, providing insights into their applications in cancer therapy (Clark et al., 1995).

Luminescence and Material Science Applications

The synthesis and characterization of imidazo[1,2-a]pyridine derivatives with luminescent properties have been explored, highlighting their potential applications in material science. For instance, novel aromatic carboxylic acid derivatives and their complexes with Eu(III) and Tb(III) have been synthesized, demonstrating strong luminescence and high thermal stability, suggesting their use in luminescent materials (Tang, Tang, & Tang, 2011).

DNA Interaction and Gene Regulation

Imidazo[1,2-a]pyridine derivatives, such as pyrrole-imidazole (Py-Im) polyamides, have been studied for their ability to specifically bind to DNA sequences, indicating their potential applications in controlling gene expression and treating diseases like cancer (Chavda et al., 2010).

properties

IUPAC Name |

2-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]imidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-13-17(23-7-3-2-4-16(23)20-13)18(24)21-15-10-19-22(12-15)11-14-5-8-25-9-6-14/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDPPIUQBAQDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CN(N=C3)CC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

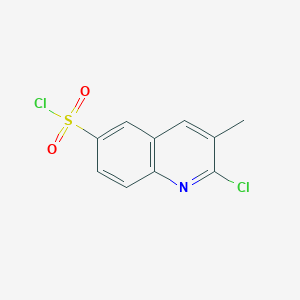

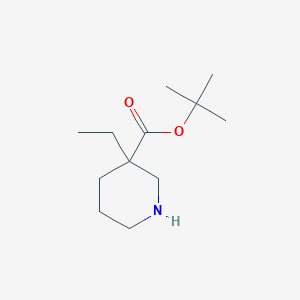

![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)

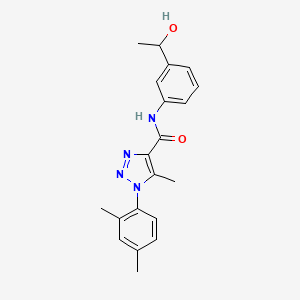

![4-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B3011563.png)

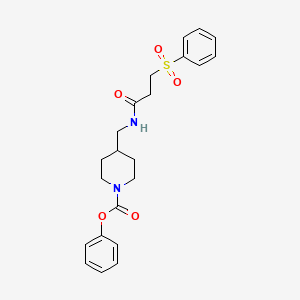

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B3011573.png)

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)